Mefruside-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mefruside-d3 is a deuterium-labeled version of Mefruside, a sulfonamide diuretic. The incorporation of deuterium, a stable heavy isotope of hydrogen, into Mefruside enhances its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
The synthesis of Mefruside-d3 involves the incorporation of deuterium into the Mefruside molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed. the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium in the Mefruside structure .
Chemical Reactions Analysis
Mefruside-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Mefruside-d3 is widely used in scientific research, particularly in the following areas:
Chemistry: As a stable isotope-labeled compound, it serves as a tracer for studying reaction mechanisms and pathways.
Biology: It is used in metabolic studies to track the distribution and breakdown of Mefruside in biological systems.
Medicine: this compound helps in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Mefruside.
Industry: It is used in the development and quality control of pharmaceuticals
Mechanism of Action
Mefruside-d3 exerts its effects by influencing kidney function, specifically targeting the nephron, the functional unit of the kidney. It enhances the excretion of sodium and potassium, leading to diuresis. The deuterium substitution may alter the pharmacokinetics and metabolic stability of the compound, potentially enhancing its therapeutic effects .
Comparison with Similar Compounds
Mefruside-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Mefruside: The non-deuterated version, which has similar diuretic properties but different pharmacokinetic profiles.
Furosemide: Another sulfonamide diuretic with a different chemical structure and mechanism of action.
Hydrochlorothiazide: A thiazide diuretic with a different chemical structure but similar diuretic effects
Properties
Molecular Formula |
C13H19ClN2O5S2 |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
4-chloro-1-N-[(2-methyloxolan-2-yl)methyl]-1-N-(trideuteriomethyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C13H19ClN2O5S2/c1-13(6-3-7-21-13)9-16(2)23(19,20)10-4-5-11(14)12(8-10)22(15,17)18/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,17,18)/i2D3 |
InChI Key |
SMNOERSLNYGGOU-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1(CCCO1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Canonical SMILES |
CC1(CCCO1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.